fundamental chemical properties of carbidopa for research applications
fundamental chemical properties of carbidopa for research applications
An In-depth Technical Guide on the Core Fundamental Chemical Properties of Carbidopa for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbidopa is a peripherally-acting aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier.[1][2][3] It is a critical component in the treatment of Parkinson's disease, where it is co-administered with levodopa (L-DOPA).[2][4] Its primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues.[3][5] This action increases the bioavailability of L-DOPA in the central nervous system, allowing for a reduction in the required dosage of L-DOPA and mitigating its peripheral side effects, such as nausea.[3][6] This guide provides a comprehensive overview of the fundamental chemical properties of carbidopa to support its application in research and drug development.
Chemical and Physical Properties
Carbidopa is a white to creamy-white, crystalline compound.[1][7] A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Fundamental Chemical and Physical Properties of Carbidopa
| Property | Value | Citation |
| IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | [1][8] |
| Chemical Formula | C₁₀H₁₄N₂O₄ | [1][9] |
| Molecular Weight | 226.23 g/mol (anhydrous) | [9][10] |
| 244.24 g/mol (monohydrate) | [11] | |
| Melting Point | 203-205 °C (with decomposition) | [1][11] |
| Solubility | Slightly soluble in water. Practically insoluble in alcohol, chloroform, and ether. Freely soluble in dilute mineral acids. Slightly soluble in methanol and DMSO. | [1][10][12][13] |
| pKa | 2.3 (strongest acidic), 5.66 (strongest basic) | [8][14] |
| IC₅₀ (AADC Inhibition) | 29 ± 2 µM | [15][16] |
Mechanism of Action: AADC Inhibition
Carbidopa's therapeutic and research utility is centered on its potent inhibition of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][3] This enzyme is responsible for the conversion of L-DOPA to dopamine.[17] Because carbidopa does not penetrate the blood-brain barrier, its inhibitory action is confined to the periphery.[1][2] This selective peripheral inhibition is crucial as it prevents the premature conversion of administered L-DOPA to dopamine in the bloodstream, which cannot cross the blood-brain barrier.[2][5] Consequently, a larger proportion of L-DOPA is able to reach the brain where it can be converted to dopamine to elicit its therapeutic effect.[3][5]
Caption: Carbidopa's peripheral inhibition of AADC.
Experimental Protocols
Quantification of Carbidopa via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for the quantification of carbidopa in a given sample.
Methodology:
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and methanol. The precise ratio should be optimized for the specific column and system.
-
Standard Preparation:
-
Accurately weigh a known quantity of carbidopa reference standard.
-
Dissolve in the mobile phase to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to generate a series of calibration standards.
-
-
Sample Preparation:
-
Dissolve the sample containing carbidopa in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Set the UV detector to a wavelength of 280 nm.
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared sample.
-
The concentration of carbidopa in the sample is determined by comparing its peak area to the standard curve.[18]
-
Caption: HPLC quantification workflow for carbidopa.
In Vitro AADC Inhibition Assay
This assay is designed to determine the inhibitory activity of carbidopa on AADC.
Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of purified AADC enzyme in a suitable buffer.
-
Substrate Solution: Prepare a solution of L-DOPA, the substrate for AADC.
-
Inhibitor Solutions: Prepare a range of concentrations of carbidopa through serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the AADC enzyme solution to each well.
-
Add the various concentrations of carbidopa to the appropriate wells. Include a control well with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time to allow for the conversion of L-DOPA to dopamine.
-
Stop the reaction, typically by adding an acid.
-
-
Detection and Analysis:
-
Quantify the amount of dopamine produced in each well. This can be achieved using HPLC with electrochemical detection or a fluorescent assay.
-
Calculate the percentage of AADC inhibition for each concentration of carbidopa.
-
Determine the IC₅₀ value, which is the concentration of carbidopa that results in 50% inhibition of AADC activity.[15][16]
-
References
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 4. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Levodopa and Carbidopa Interaction: Benefits and Clinical Considerations | empathia.ai [empathia.ai]
- 6. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 7. Carbidopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. drugs.com [drugs.com]
- 11. Carbidopa [drugfuture.com]
- 12. Carbidopa and Levodopa Tablets, USP RX only [dailymed.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. abmole.com [abmole.com]
- 16. The aromatic-L-amino acid decarboxylase inhibitor carbidopa is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbidopa/Levodopa (Sinemet): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. researchgate.net [researchgate.net]
